(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid
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Description
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
The scientific interest in derivatives of cinnamic acid, which shares a structural motif with "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid," focuses on their potential as antitumor agents. Cinnamic acid derivatives have been extensively studied due to their 3-phenyl acrylic acid functionality, which provides multiple reactive sites for chemical modifications. These modifications have led to the synthesis of various derivatives with promising anticancer properties. The review by De, Baltas, and Bedos-Belval (2011) highlights the significant attention these derivatives have received in medicinal research, particularly in anticancer studies, due to their rich medicinal tradition and underutilized potential since their first clinical use in 1905. The review emphasizes the need for a comprehensive examination of cinnamic acid derivatives in anticancer research, suggesting that further exploration and synthesis of new derivatives could contribute valuable insights to the field of medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-6H,7H2,(H2,12,13)(H,14,15)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKIEOABDRSFOB-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.